2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-28-16-9-5-4-8-15(16)23-18(26)12-29-20-25-24-19(27-20)11-10-17-21-13-6-2-3-7-14(13)22-17/h2-9H,10-12H2,1H3,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESVYBAAHHRKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioether Linkage: The thioether linkage is introduced by nucleophilic substitution reactions where a thiol group reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the benzimidazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products and reduced heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole scaffold, present in the compound, is well-documented for its anticancer properties. Research indicates that derivatives of this scaffold can selectively target cancer cells through various mechanisms:
- Mechanism of Action : The compound's structure allows it to interact with key biological targets such as enzymes and nucleic acids that are critical in cancer cell proliferation. For instance, it can inhibit growth factors and enzymes involved in tumor growth, including thymidylate synthase and histone deacetylases (HDAC) .
- Case Studies : A study demonstrated that certain 1,3,4-oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative showed a mean GI50 value of 2.09 µM against leukemia cell lines, which is considerably lower than standard anticancer drugs .
Antimicrobial Activity
The benzimidazole component of the compound contributes to its antimicrobial properties. Benzimidazole derivatives have been extensively studied for their broad-spectrum antibacterial and antifungal activities:
- Antibacterial Activity : Research has shown that compounds containing benzimidazole scaffolds can effectively inhibit bacterial growth. For instance, some derivatives demonstrated notable activity against resistant strains of bacteria .
- Fungal Inhibition : The compound has also been tested for antifungal properties, showing effectiveness against various fungal pathogens. This makes it a candidate for developing new antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is another area of interest:
- Mechanism : Compounds with similar structures have been reported to exhibit COX-2 inhibition and reduce inflammatory responses in animal models . This suggests that the compound may be effective in treating inflammatory diseases.
- Research Findings : In studies involving animal models, certain derivatives showed significant reduction in edema and pain levels compared to standard anti-inflammatory drugs like diclofenac and indomethacin .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzimidazole-Thioacetamide Derivatives
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide (2) ():
- Replaces the oxadiazole-ethyl linker with a benzoyl group.
- The 2-fluorophenyl substituent introduces electronegativity, enhancing hydrogen bonding but reducing lipophilicity compared to the methylthio group in the target compound.
- IR data shows a C-F stretch at 1024 cm⁻¹, absent in the target compound .
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(4‑bromophenyl)benzamide (W5) ():
Oxadiazole-Containing Analogues
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ():
- Indole-Based 1,3,4-Oxadiazole Thioacetamides (): Substitutes benzimidazole with indole, altering π-π stacking interactions in biological targets.
Physicochemical Properties
Notes:
- Nitro (W6) and bromo (W5) substituents increase molecular weight and polarity, reducing solubility in nonpolar solvents compared to the target compound’s methylthio group.
- Methylthio substituents typically exhibit moderate lipophilicity (logP ~2–3), balancing membrane permeability and aqueous solubility .
Antimicrobial and Anticancer Activity
- W5–W9 (): Demonstrated antimicrobial activity against S. aureus and E. coli, with MIC values <10 µg/mL. The bromophenyl derivative (W5) showed superior activity, likely due to halogen bonding with bacterial enzymes .
- 2a–i (): Indole-oxadiazole analogues exhibited anticancer activity (IC₅₀ = 8–12 µM) against MCF-7 cells, attributed to oxadiazole’s electron-withdrawing effects enhancing DNA intercalation .
Enzyme Inhibition
- 9j–9o (): Quinoline-benzimidazole acetamides showed potent α-glucosidase inhibition (IC₅₀ = 0.8–1.2 µM), outperforming acarbose (IC₅₀ = 38 µM). The 4-nitrophenyl group (9j) enhanced π-π stacking with the enzyme’s active site .
However, the lack of electron-withdrawing groups could reduce binding affinity to enzymes like α-glucosidase.
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which includes a benzimidazole moiety linked to an oxadiazole and thioether functional groups. The molecular formula is , indicating a diverse range of functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have illustrated the anticancer potential of compounds featuring the 1,3,4-oxadiazole scaffold. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The 1,3,4-oxadiazole derivatives often target key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). For instance, a study demonstrated that derivatives with the oxadiazole core exhibited significant cytotoxicity against multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells .
Case Study: Cytotoxicity Assays
In a recent investigation, a series of novel 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and evaluated for their cytotoxic activities using the MTT assay. The results indicated that several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar benzimidazole and oxadiazole derivatives has shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Target Organisms |
|---|---|---|
| Benzimidazole derivative | Antibacterial | Staphylococcus aureus |
| Oxadiazole derivative | Antifungal | Candida albicans |
| 1H-benzimidazole-based compound | Antitubercular | Mycobacterium tuberculosis |
Studies indicate that modifications to the oxadiazole ring can enhance activity against specific pathogens by altering lipophilicity and binding affinity to bacterial enzymes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, compounds containing benzimidazole and oxadiazole moieties have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings
A study reported that certain derivatives exhibited significant inhibition of COX enzymes in vitro, leading to decreased production of inflammatory mediators . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Q & A
Basic: What are the key steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step pathways, including:
- Condensation reactions to form the 1,3,4-oxadiazole ring, typically using hydrazine derivatives and carboxylic acids under reflux in dimethylformamide (DMF) .
- Thioether linkage formation between the oxadiazole and benzimidazole moieties via nucleophilic substitution, requiring sodium hydride (NaH) as a base in anhydrous DMF at 60–80°C .
- Acetylation of the thiol intermediate with chloroacetamide derivatives in the presence of triethylamine .
Key conditions : Strict temperature control, inert atmosphere (N₂/Ar), and solvents like DMF or THF. Reaction progress is monitored via TLC, and purity is confirmed by NMR and MS .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 487.2 [M+H]+) .
- HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: How is the compound’s preliminary biological activity evaluated?
Answer:
Initial screening includes:
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) and anti-inflammatory activity (COX-2 inhibition) .
Advanced: How can synthetic yield be optimized for scale-up?
Answer:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether bond formation efficiency .
- Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve reaction kinetics and reduce purification complexity .
- Flow chemistry : Continuous flow reactors minimize side reactions and improve temperature control for oxadiazole ring formation .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase domain) using AutoDock Vina, focusing on hydrogen bonding with the benzimidazole NH and oxadiazole sulfur .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Site-directed mutagenesis : Validate target interactions by mutating key residues (e.g., EGFR Lys721) and measuring activity loss .
Advanced: How is structure-activity relationship (SAR) analyzed for derivatives?
Answer:
- Substituent variation : Modify the benzimidazole (e.g., electron-withdrawing groups at C5) or oxadiazole (e.g., phenyl vs. methylthio) to assess activity shifts .
- Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole to compare potency .
- Pharmacophore mapping : Identify critical moieties (e.g., thioether linkage) using 3D-QSAR models .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Standardized assays : Re-test under uniform conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
- Synchrotron XRD : Resolve binding mode discrepancies by solving co-crystal structures with targets .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD simulations : Model blood-brain barrier penetration using GROMACS with lipid bilayer systems .
- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and metabolic pathways .
Advanced: How to assess stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
- Thermal stability : TGA/DSC to determine decomposition points (>200°C indicates suitability for oral formulations) .
- Photostability : IEC 62471 compliance testing under UV-Vis light .
Advanced: What parameters define its drug-likeness?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
